800CW maleimide
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Overview
Description
800CW maleimide is a functional derivative of the infrared dye IRDye 800CW. This compound is reactive toward free sulfhydryl (–SH) groups, making it highly useful for labeling molecules that contain these groups, such as cysteine residues in proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
800CW maleimide is synthesized by reacting IRDye 800CW with maleimide. The maleimide groups react with sulfhydryl groups at a pH range of 6.5-7.5, forming a stable thioether bond. The reaction is typically carried out in phosphate-buffered saline (PBS) at pH 7.2, at ambient temperature for about 2 hours .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of IRDye 800CW followed by its functionalization with maleimide. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
800CW maleimide primarily undergoes conjugation reactions with free sulfhydryl groups. This reaction is a type of substitution reaction where the maleimide group reacts with the thiol group to form a stable thioether bond .
Common Reagents and Conditions
The common reagents used in these reactions include reducing agents such as tris(2-carboxyethyl)phosphine (TCEP), dithiothreitol (DTT), or 2-mercaptoethylamine (MEM) to produce free sulfhydryl groups from disulfide bonds. The reaction conditions typically involve a pH range of 6.5-7.5 and ambient temperature .
Major Products
The major product formed from the reaction of this compound with a molecule containing a free sulfhydryl group is a labeled molecule with a stable thioether bond .
Scientific Research Applications
800CW maleimide has a wide range of applications in scientific research:
Chemistry: Used for labeling molecules in various chemical assays.
Biology: Utilized in the labeling of proteins and peptides for imaging and detection purposes.
Medicine: Employed in diagnostic imaging and therapeutic research.
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of 800CW maleimide involves the formation of a stable thioether bond with free sulfhydryl groups. This reaction occurs at physiological pH and is highly specific, allowing for efficient labeling of target molecules. The molecular targets include proteins and peptides with accessible cysteine residues .
Comparison with Similar Compounds
Similar Compounds
- IRDye 680RD maleimide
- IRDye 700DX maleimide
- Alexa Fluor 680 maleimide
- Cy5.5 maleimide
Uniqueness
800CW maleimide is unique due to its infrared fluorescence properties, which provide high sensitivity and low background in imaging applications. Its ability to form stable thioether bonds with free sulfhydryl groups makes it highly efficient for labeling purposes .
Properties
Molecular Formula |
C57H65N4Na3O18S4 |
---|---|
Molecular Weight |
1291.4 g/mol |
IUPAC Name |
trisodium;(2E)-2-[(2Z)-2-[3-[(Z)-2-[1-[6-[[7-(2,5-dioxopyrrol-1-yl)oxy-7-oxoheptyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]-2-(4-sulfonatophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate |
InChI |
InChI=1S/C57H68N4O18S4.3Na/c1-56(2)45-37-43(82(72,73)74)25-27-47(45)59(34-11-7-8-17-51(62)58-33-10-6-5-9-18-54(65)79-61-52(63)31-32-53(61)64)49(56)29-19-39-15-14-16-40(55(39)78-41-21-23-42(24-22-41)81(69,70)71)20-30-50-57(3,4)46-38-44(83(75,76)77)26-28-48(46)60(50)35-12-13-36-80(66,67)68;;;/h19-32,37-38H,5-18,33-36H2,1-4H3,(H4-,58,62,66,67,68,69,70,71,72,73,74,75,76,77);;;/q;3*+1/p-3 |
InChI Key |
GEFVHNSQMHEEPT-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C\C3=C(/C(=C\C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCC(=O)ON7C(=O)C=CC7=O)C.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCC(=O)ON7C(=O)C=CC7=O)C.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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